(5-(cyclopentyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine
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Overview
Description
(5-(cyclopentyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(cyclopentyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the pyrrole moiety: The pyrrole ring can be introduced via a nucleophilic substitution reaction using a suitable pyrrole derivative.
Attachment of the cyclopentyl group: This can be done through alkylation reactions using cyclopentyl halides or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or other structural modifications.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amine or pyrrole moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5-(cyclopentyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential biological activity. Oxadiazoles are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5-(cyclopentyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine would depend on its specific interactions with molecular targets. Typically, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
(5-(cyclopentyl(1H-pyrrol-1-yl)methyl)-1,2,4-thiadiazol-3-yl)methanamine: Similar structure but with a sulfur atom instead of oxygen.
(5-(cyclopentyl(1H-pyrrol-1-yl)methyl)-1,2,4-triazol-3-yl)methanamine: Similar structure but with an additional nitrogen atom in the ring.
Uniqueness
The uniqueness of (5-(cyclopentyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to its analogs.
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Its synthesis, chemical reactivity, and applications make it a valuable subject for further study. For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C13H18N4O |
---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
[5-[cyclopentyl(pyrrol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C13H18N4O/c14-9-11-15-13(18-16-11)12(10-5-1-2-6-10)17-7-3-4-8-17/h3-4,7-8,10,12H,1-2,5-6,9,14H2 |
InChI Key |
GDBGHZREJXTMTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2=NC(=NO2)CN)N3C=CC=C3 |
Origin of Product |
United States |
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